3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure, featuring multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Bromination: Introduction of bromine atoms to the aromatic ring.
Chlorination: Addition of chlorine atoms to the aromatic ring.
Carbamothioylation: Introduction of the carbamothioyl group.
Amidation: Formation of the amide bond between the benzoic acid and the carbamothioyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: Similar in structure but lacks the carbamothioyl and dichlorobenzoyl groups.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the carbamothioyl group.
3,5-Dibromo-4-hydroxybenzoic acid: Similar but with a hydroxyl group at a different position.
Uniqueness
3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and carbamothioyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
530140-90-0 |
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Molecular Formula |
C15H8Br2Cl2N2O3S |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2Cl2N2O3S/c16-7-4-8(14(23)24)12(9(17)5-7)20-15(25)21-13(22)6-1-2-10(18)11(19)3-6/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI Key |
CDGAUOIFOZPQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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